Dimethylamine-15N hydrochloride

Catalog No.
S788206
CAS No.
75693-94-6
M.F
C2H7N.ClH
C2H8ClN
M. Wt
81.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine-15N hydrochloride

CAS Number

75693-94-6

Product Name

Dimethylamine-15N hydrochloride

IUPAC Name

N-methylmethanamine;hydrochloride

Molecular Formula

C2H7N.ClH
C2H8ClN

Molecular Weight

81.54 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H

InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N

SMILES

CNC.Cl

Canonical SMILES

CNC.Cl

Isomeric SMILES

C[15NH]C.Cl

The exact mass of the compound Dimethylamine:hcl-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylamine-15N hydrochloride is a stable, crystalline solid that serves as a high-purity source of the dimethylamino moiety with a ¹⁵N isotopic label. This salt form provides a significant advantage in handling and processability over the gaseous free base, dimethylamine. Its primary value is in applications where the nitrogen atom must be unambiguously tracked or differentiated from the naturally abundant ¹⁴N isotope, such as in mechanistic studies, metabolic tracing, and as a precursor for internal standards in quantitative mass spectrometry.

Procuring an alternative to Dimethylamine-15N hydrochloride introduces critical failures in both analytical performance and laboratory processing. Using the unlabeled analogue, dimethylamine hydrochloride, renders any form of isotopic tracing impossible, defeating the primary purpose of acquisition. Opting for the ¹⁵N-labeled free base, a flammable and corrosive gas with a strong odor, presents significant handling, storage, and accurate dosing challenges compared to the stable, non-volatile, and easily weighable solid hydrochloride salt. This makes the hydrochloride form the more practical and safer choice for controlled, reproducible laboratory workflows. [1]

Processability and Handling Advantage: Solid Salt vs. Gaseous Free Base

The hydrochloride salt form offers superior handling and safety properties critical for reproducible experimental setup. Unlike the free base, which is a gas with a boiling point of 7.4°C, Dimethylamine-15N hydrochloride is a stable, non-volatile solid with a melting point of 170-173°C. [REFS-1, REFS-2] This allows for precise gravimetric measurement and eliminates the need for specialized gas handling equipment, reducing risks associated with flammability and inhalation.

Evidence DimensionPhysical State & Handling Properties
Target Compound DataStable, weighable solid (mp 170-173°C)
Comparator Or BaselineDimethylamine-¹⁵N (free base): Flammable, odorous gas (bp 7.4°C)
Quantified DifferenceSolid vs. Gas at room temperature; >160°C difference in phase transition temperature.
ConditionsStandard laboratory temperature and pressure.

This ensures accurate and safe dosing for chemical reactions and formulation, a critical factor for process reproducibility and laboratory safety.

Enabling Analytical Accuracy as a Precursor for Isotope Dilution Mass Spectrometry Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative LC-MS for correcting analytical variability. Dimethylamine-15N hydrochloride is a direct precursor for synthesizing ¹⁵N-labeled analytes that are chemically identical to the target molecule, ensuring they co-elute and experience the same matrix effects and sample preparation losses. [1] This is analytically superior to using an unlabeled compound for external calibration or a structurally similar (but not identical) analogue, which cannot perfectly account for ionization suppression or extraction inefficiencies. The use of a ¹⁵N-labeled internal standard, derived from this precursor, was shown to be essential for accurate quantification of N-nitrosodimethylamine, correcting for significant losses during extraction and concentration steps. [2]

Evidence DimensionCorrection for Analytical Variability
Target Compound DataPrecursor for SIL-IS, which co-elutes and shares physicochemical properties with the analyte, enabling accurate correction.
Comparator Or BaselineUnlabeled Standard or Structural Analogue: Different retention times and/or ionization efficiencies, leading to incomplete correction and lower accuracy.
Quantified DifferenceThe isotope dilution method minimizes errors from matrix effects and sample loss, which can otherwise cause significant (>20-30%) and unpredictable errors in quantification.
ConditionsLiquid Chromatography-Mass Spectrometry (LC-MS) based bioanalysis.

For regulated bioanalysis or any research requiring high accuracy, using a SIL-IS derived from this compound is essential for generating reliable, reproducible data.

Critical for Unambiguous Elucidation of Reaction Mechanisms

The ¹⁵N label provides an irrefutable tracer for determining the fate of the dimethylamino nitrogen atom in a chemical or biological transformation. In studies of N-nitrosodimethylamine (NDMA) formation, for example, isotopic labeling is the only way to definitively prove the origin of the nitrogen atoms in the final product. One study used ¹⁵N-labeled monochloramine to react with unlabeled dimethylamine to prove that one nitrogen atom in NDMA originated from the chloramine. [1] Conversely, to trace the fate of the dimethylamine nitrogen, Dimethylamine-15N hydrochloride is required. This allows for clear differentiation via mass spectrometry (M+1 mass shift) or ¹⁵N NMR spectroscopy, providing definitive mechanistic evidence that is unattainable with the unlabeled compound.

Evidence DimensionAtomic Source Tracking
Target Compound DataProvides a +1 mass unit shift, allowing the dimethylamino nitrogen to be distinguished from all other nitrogen sources in a reaction.
Comparator Or BaselineUnlabeled Dimethylamine HCl: The ¹⁴N atom is indistinguishable from other ¹⁴N atoms from reagents, solvents, or the atmosphere, leading to ambiguous mechanistic conclusions.
Quantified DifferenceBinary (distinguishable vs. non-distinguishable).
ConditionsReaction monitoring via mass spectrometry or NMR spectroscopy.

This compound enables researchers to make definitive conclusions about reaction pathways, which is fundamental to process optimization, catalyst design, and understanding biological and environmental systems.

Synthesis of Internal Standards for Regulated Bioanalytical Studies

For quantitative drug metabolism and pharmacokinetics (DMPK) studies requiring LC-MS analysis, this compound is the ideal starting material to synthesize the ¹⁵N-labeled version of a drug candidate containing a dimethylamino moiety. The resulting labeled molecule serves as the internal standard, ensuring the highest level of accuracy and precision in quantification by correcting for matrix effects and sample loss. [1]

Mechanistic Studies in Environmental Chemistry

To investigate the formation pathways of regulated contaminants like N-nitrosodimethylamine (NDMA) in drinking water, Dimethylamine-15N hydrochloride can be used as a tracer. By spiking it into model systems, researchers can unambiguously determine the contribution of dimethylamine precursors to total NDMA formation, which is critical for developing effective mitigation strategies. [2]

Development of Labeled Probes for NMR-Based Structural Biology

This compound can be used as a building block in the synthesis of ¹⁵N-labeled ligands, inhibitors, or other biomolecules. The ¹⁵N nucleus is a sensitive NMR probe (spin 1/2), and incorporating it allows for advanced NMR studies, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, to investigate drug-protein interactions or conformational changes upon binding. [3]

Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

81.0345270 g/mol

Monoisotopic Mass

81.0345270 g/mol

Heavy Atom Count

4

UNII

7M4CWB6AOK

Related CAS

124-40-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000435 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

General Manufacturing Information

Methanamine, N-methyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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